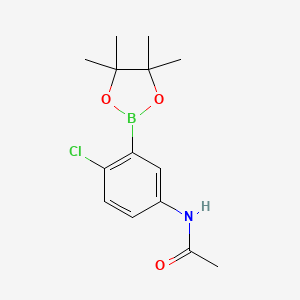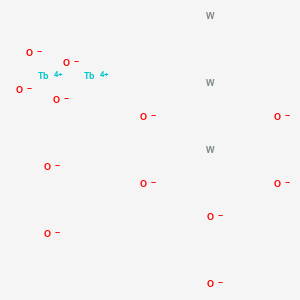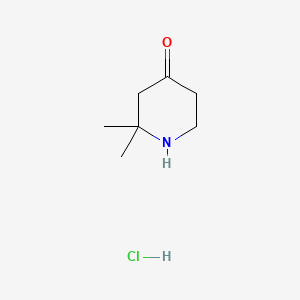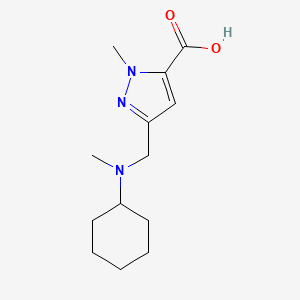
Acide 3-carboxy-4,5-difluorophénylboronique
Vue d'ensemble
Description
3-Carboxy-4,5-difluorophenylboronic acid is an organoboron compound with the molecular formula C₇H₅BF₂O₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with carboxyl and difluoro groups. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Applications De Recherche Scientifique
3-Carboxy-4,5-difluorophenylboronic acid has a wide range of applications in scientific research:
Biology: Utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: Employed in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
Target of Action
The primary target of 3-Carboxy-4,5-difluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, the compound interacts with its target through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond, a fundamental process in organic synthesis . This process is exceptionally mild and functional group tolerant, making it a versatile tool in the field of organic chemistry .
Action Environment
The action of 3-Carboxy-4,5-difluorophenylboronic acid is influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions, but it should be stored in a cool, dry, and well-ventilated place to maintain its stability . Furthermore, the compound’s efficacy in the SM coupling reaction can be affected by the presence of other reagents and the specific conditions under which the reaction is carried out .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4,5-difluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 3-carboxy-4,5-difluorophenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Carboxy-4,5-difluorophenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Carboxy-4,5-difluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Biaryl Derivatives: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Alcohols: Formed via reduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenylboronic Acid: Similar structure but lacks the carboxyl group.
4-Carboxy-2,3-difluorophenylboronic Acid: Similar structure but with different positions of the carboxyl and difluoro groups.
3,5-Difluorophenylboronic Acid: Similar structure but with different positions of the difluoro groups.
Uniqueness
3-Carboxy-4,5-difluorophenylboronic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both carboxyl and difluoro groups can also enhance its utility in various synthetic applications, making it a valuable compound in organic chemistry .
Propriétés
IUPAC Name |
5-borono-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O4/c9-5-2-3(8(13)14)1-4(6(5)10)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTXKMKWZQXDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675145 | |
| Record name | 5-Borono-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-81-6 | |
| Record name | 5-Borono-2,3-difluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Borono-2,3-difluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride](/img/structure/B577404.png)
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)





![1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B577417.png)

![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)



